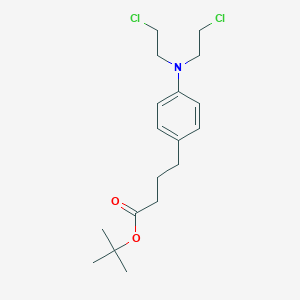

Chlorambucil-tertiary butyl ester

Description

Contextualizing Chlorambucil (B1668637) as a Reference Alkylating Agent in Academic Inquiry

Chlorambucil is a well-established nitrogen mustard and a first-generation alkylating agent that has been a cornerstone in cancer therapy and research for decades. wikipedia.orgnih.gov First synthesized in the 1950s, it represented an advancement over earlier, more toxic nitrogen mustards by incorporating an aromatic ring, which modulates its chemical reactivity and allows for oral administration. wikipedia.orggpatindia.com

Its mechanism of action involves the alkylation of DNA. The molecule's bis(2-chloroethyl)amino group forms a highly reactive aziridinium (B1262131) ion that subsequently attacks electron-rich sites on DNA, particularly the N7 position of guanine (B1146940) bases. chemicalbook.comdrugbank.com This leads to the formation of cross-links within and between DNA strands, which disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death). gpatindia.comdrugbank.commedscape.com Due to its consistent and well-understood mechanism, Chlorambucil is frequently employed in academic research as a reference compound when evaluating new anticancer agents. medscape.com It serves as a benchmark for assessing the efficacy and activity of novel chemical entities, particularly other alkylating agents or prodrugs derived from its structure.

However, the clinical utility of Chlorambucil is hampered by several limitations, including poor aqueous solubility, a short biological half-life, and a lack of specificity, which can lead to systemic toxicity. chemicalbook.com Furthermore, resistance to Chlorambucil can develop in cancer cells, often through mechanisms like increased detoxification by enzymes such as glutathione (B108866) transferase. wikipedia.org These challenges have spurred extensive research into creating derivatives that can overcome these drawbacks.

Rationale for Esterification of Chlorambucil in Advanced Prodrug Design Paradigms

In medicinal chemistry, a prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body, a process often mediated by enzymes. The esterification of Chlorambucil's carboxylic acid group is a prominent strategy in advanced prodrug design. mdpi.com This chemical modification temporarily masks the polar carboxylic acid, converting it into a less polar ester.

The primary rationales for this esterification strategy include:

Enhanced Lipophilicity: Converting the carboxylic acid to an ester increases the molecule's lipid solubility (lipophilicity). This is a critical factor for improving its ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. mdpi.comnih.gov

Improved Bioavailability: Increased lipophilicity can lead to better absorption from the gastrointestinal tract, potentially improving the oral bioavailability of the drug. nih.gov

Targeted Drug Delivery: Prodrugs can be designed for targeted activation. For instance, an ester might be specifically designed to be hydrolyzed back to the active carboxylic acid by esterase enzymes that are overexpressed in tumor tissues, thereby concentrating the active drug at the site of action and reducing systemic toxicity. nih.govacs.org

Overcoming Resistance: By altering the structure, a prodrug may bypass the cellular uptake or efflux mechanisms that contribute to resistance to the parent drug. chemicalbook.com

Ester linkers are commonly used because they are generally stable in systemic circulation but can be readily cleaved by esterases in tissues to release the active Chlorambucil. mdpi.comresearchgate.net

Specific Focus on Chlorambucil-tertiary butyl ester within Current Prodrug Research

Among the various ester derivatives of Chlorambucil, the tertiary-butyl ester has been a subject of specific research interest due to the unique properties conferred by the bulky tert-butyl group.

The exploration of Chlorambucil esters is part of a broader historical effort to create more effective and selective anticancer agents. Researchers have synthesized a wide array of ester-based prodrugs by linking Chlorambucil to various molecules, including:

Steroids: To target hormone-dependent cancers. nih.gov

Nucleosides: To enhance uptake by rapidly proliferating cancer cells. nih.gov

Amino Acids: To utilize amino acid transporters for cell entry. mdpi.com

Lipids: To create liposomal formulations for improved delivery. acs.org

This line of research demonstrated that the choice of the ester group could significantly influence the resulting prodrug's pharmacological properties. The development of simple alkyl esters, such as the tertiary-butyl ester, represents a fundamental approach to systematically study how modifications in lipophilicity and steric hindrance affect the drug's distribution and activity. nih.govrsc.org

Direct comparative studies have been crucial in elucidating the advantages of this compound over its parent compound. A key study investigated the pharmacokinetics of this lipophilic derivative after intravenous administration in rats, comparing it directly with an equimolar dose of Chlorambucil. nih.gov

The research yielded significant findings regarding the distribution of the compounds. Following administration, this compound was found to rapidly disappear from the plasma with a half-life of approximately 2 minutes. nih.gov In contrast, the parent Chlorambucil had a much longer plasma half-life of 28 minutes. nih.gov

The most critical difference was observed in the brain. Significant amounts of this compound were able to enter and persist in the brain, reaching a peak concentration at 15 minutes and exhibiting a half-life within the brain of 37 minutes. nih.gov Conversely, only very low concentrations of the parent Chlorambucil were detected in the brain. nih.gov

The brain-to-plasma concentration integral ratio, a measure of a compound's ability to penetrate and accumulate in the brain, was calculated to be 0.68 for the tertiary-butyl ester, compared to just 0.018 for Chlorambucil. nih.gov This indicates a nearly 38-fold greater efficiency in brain penetration for the ester prodrug. Despite its rapid clearance from plasma, the ester derivative achieved a 7-fold greater concentration integral in the brain compared to the parent drug. nih.gov This enhanced ability to cross the blood-brain barrier makes this compound a compound of significant interest for its potential in treating brain-sequestered tumors. nih.gov

Interactive Data Table: Pharmacokinetic Comparison of Chlorambucil and its Tertiary Butyl Ester

| Compound | Plasma Half-life (t½) | Brain Half-life (t½) | Peak Brain Concentration Time | Brain:Plasma Concentration Integral Ratio |

| Chlorambucil | 28 min | Not Determined | Not Applicable (low levels) | 0.018 |

| This compound | ~2 min | 37 min | 15 min | 0.68 |

| Data sourced from a pharmacokinetic study in rats. nih.gov |

Properties

IUPAC Name |

tert-butyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Cl2NO2/c1-18(2,3)23-17(22)6-4-5-15-7-9-16(10-8-15)21(13-11-19)14-12-20/h7-10H,4-6,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDOYFHSIIZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152303 | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119054-09-0 | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119054090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorambucil-tertiary butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Characterization of Chlorambucil Tertiary Butyl Ester

Established Synthetic Pathways for Chlorambucil-tertiary butyl ester

The primary route to synthesizing this compound involves the esterification of the parent chlorambucil (B1668637) molecule. This can be achieved through several methods, ranging from traditional esterification reactions to more modern, environmentally conscious approaches.

Esterification Reactions Utilizing tert-Butanol (B103910) or tert-Butylating Agents

The conversion of chlorambucil's carboxylic acid functional group to a tertiary-butyl ester is a common strategy in medicinal chemistry to create prodrugs with modified pharmacokinetic profiles. nih.gov

One established method involves the reaction of the carboxylic acid with a tert-butylating agent in the presence of a coupling agent. A widely used and efficient tert-butylating agent is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP). In this process, the carboxylic acid reacts with (Boc)₂O to form an unstable anhydride, which then reacts with tert-butanol, often generated in situ or added, to yield the desired tert-butyl ester.

Alternatively, direct esterification with tert-butanol can be challenging due to the steric hindrance of the tertiary alcohol and its propensity to dehydrate to isobutylene (B52900) under acidic conditions. google.com However, methods have been developed to overcome this. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the formation of benzotriazole (B28993) esters as intermediates, which then efficiently react with tert-butanol. researchgate.net Another approach involves using boron trifluoride diethyl etherate in toluene, which can drive the reaction between a carboxylic acid and 2-tert-butoxypyridine at room temperature to produce the tert-butyl ester in high yields. researchgate.net

Exploration of Green Chemistry Approaches in tert-Butyl Ester Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for tert-butyl ester synthesis that minimize waste and avoid harsh reagents. These methods are applicable to the synthesis of this compound.

One innovative, solvent-free approach utilizes electromagnetic milling. rsc.org In this method, the carboxylic acid (chlorambucil) is milled with ferromagnetic rods in the presence of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butyl source. This process operates without the need for solvents or bases and at ambient temperature, making it a highly efficient and environmentally friendly option, particularly suitable for sensitive drug molecules. rsc.org

Flow microreactor systems offer another sustainable pathway for the direct synthesis of tertiary butyl esters. rsc.org These systems provide enhanced control over reaction parameters, leading to higher efficiency and versatility compared to traditional batch processes. The use of nitrile compounds and tert-butyl hydroperoxide under metal-free conditions represents another green method, offering high product selectivity and yield in a mild environment. google.com These modern approaches provide viable, eco-friendly alternatives for the production of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

To confirm the successful synthesis and ensure the purity of this compound, a suite of advanced analytical techniques is employed. These methods provide detailed information about the molecule's structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides definitive evidence of ester formation. The most characteristic signal is a sharp singlet appearing in the upfield region, typically around 1.5 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. rsc.org The absence of the broad singlet corresponding to the carboxylic acid proton of the starting material (chlorambucil) further confirms the reaction's completion. Other signals corresponding to the aromatic and aliphatic protons of the chlorambucil backbone would remain, with slight shifts due to the new ester functionality.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers complementary structural information. The presence of the tert-butyl ester is confirmed by two key signals: one for the quaternary carbon of the tert-butyl group, typically appearing around 80-83 ppm, and another for the three equivalent methyl carbons, appearing around 28 ppm. rsc.orgrsc.org The carbonyl carbon of the ester group would also be observable in the downfield region of the spectrum (around 170-173 ppm). rsc.org

Table 1: Expected NMR Chemical Shifts for this compound This table presents expected chemical shift (δ) ranges based on typical values for tert-butyl esters and related structures. Actual values may vary depending on the solvent and experimental conditions.

| Group | Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity |

| tert-Butyl | ¹H | ~ 1.5 | Singlet (s) |

| tert-Butyl Quaternary C | ¹³C | ~ 80-83 | Singlet |

| tert-Butyl Methyl C | ¹³C | ~ 28 | Quartet (from ¹H coupling) |

| Ester Carbonyl C | ¹³C | ~ 170-173 | Singlet |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Compound Identification

HPLC is the primary technique used to assess the purity of synthesized this compound and to separate it from the parent compound and any byproducts.

A common method involves reversed-phase HPLC with UV detection. nih.govmdpi.com Given the increased lipophilicity of the ester compared to the carboxylic acid, this compound will have a longer retention time on a nonpolar stationary phase, such as a C18 column. sielc.com A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer is typically used. mdpi.comresearchgate.net Detection is often performed at a wavelength where the aromatic ring of the chlorambucil moiety absorbs strongly, such as 258 nm. mdpi.comresearchgate.net By comparing the retention time of the synthesized product to a known standard and analyzing the peak area, both the identity and purity of the compound can be determined with high accuracy. The method's precision and accuracy are validated to ensure it is suitable for quantitative analysis. mdpi.com

Table 2: Illustrative HPLC Parameters for Analysis This table provides a typical set of parameters for the HPLC analysis of chlorambucil derivatives.

| Parameter | Specification |

| Column | Reversed-Phase C18 (e.g., LiChrospher 100 RP-18) mdpi.com |

| Mobile Phase | Acetonitrile / Water / Formic Acid Gradient mdpi.com |

| Detection | UV at 258 nm mdpi.comresearchgate.net |

| Flow Rate | ~ 1.0 mL/min |

| Expected Result | Longer retention time for this compound compared to Chlorambucil. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound and to provide further structural information through analysis of its fragmentation patterns.

Upon ionization (e.g., using electrospray ionization - ESI), the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the target compound. A key fragmentation pathway for tert-butyl esters is the loss of a neutral isobutylene molecule (C₄H₈, mass of 56 Da), resulting in a prominent peak corresponding to the protonated parent carboxylic acid (chlorambucil). researchgate.net This characteristic loss is a strong indicator of the presence of the tert-butyl ester group. Further fragmentation of the chlorambucil structure itself can also be observed, providing a complete fingerprint for the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with very high accuracy, leaving no doubt as to its identity. chemrxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the characterization of this compound, as it allows for the identification of key functional groups within the molecule. The FTIR spectrum of the ester will exhibit characteristic absorption bands that confirm the successful esterification of chlorambucil.

The most significant change in the FTIR spectrum upon conversion of chlorambucil to its tertiary butyl ester is the appearance of strong absorption bands characteristic of the ester functional group and the disappearance of the broad O-H stretching band of the carboxylic acid.

The FTIR spectrum of a tertiary butyl ester is typically characterized by a strong carbonyl (C=O) stretching vibration, which for aliphatic esters is found in the range of 1750-1735 cm⁻¹. spectroscopyonline.comorgchemboulder.com Additionally, the C-O stretching vibrations of the ester group will give rise to two or more bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The presence of the tertiary butyl group can also be identified by its characteristic bending vibrations.

The expected characteristic FTIR absorption bands for this compound are summarized in the table below, with a comparison to the parent compound, chlorambucil.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Notes |

| C=O (Ester) | 1750-1735 | Strong absorption, indicative of the newly formed ester group. spectroscopyonline.comorgchemboulder.com |

| C-O (Ester) | 1300-1000 | Two or more bands, confirming the ester linkage. spectroscopyonline.comorgchemboulder.com |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the benzene (B151609) ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the alkyl chains. |

| C=C (Aromatic) | 1600-1450 | Skeletal vibrations of the benzene ring. |

| C-N | 1350-1250 | Stretching vibration of the aromatic amine. |

| C-Cl | 800-600 | Stretching vibration of the chloroalkane groups. |

| O-H (Carboxylic Acid) | Absent | The broad O-H stretch from the parent chlorambucil (typically ~3300-2500 cm⁻¹) will be absent, confirming esterification. |

The analysis of the FTIR spectrum provides critical evidence for the successful synthesis of this compound by confirming the presence of the ester functional group and the absence of the starting carboxylic acid.

Pharmacokinetic and Biotransformation Research of Chlorambucil Tertiary Butyl Ester in Model Systems

Investigation of in vitro and in vivo Stability in Biological Media

The stability of chlorambucil-tertiary butyl ester is a critical factor in its design as a prodrug. It must be stable enough to reach its target tissue but then undergo conversion to release the active chlorambucil (B1668637).

Ester Hydrolysis Kinetics and Mechanisms

The hydrolysis of the ester bond is the key step in the activation of the prodrug. The rate of this hydrolysis is influenced by both chemical and biological factors. The bulky tertiary-butyl group provides significant steric hindrance, which generally slows the rate of chemical hydrolysis compared to less hindered esters like methyl or ethyl esters. organic-chemistry.org

In preclinical studies using rat models, this compound was found to be rapidly hydrolyzed in vivo. nih.gov Following intravenous administration, the ester disappears from plasma with a very short half-life of approximately 2 minutes. nih.gov This rapid disappearance points towards an efficient, enzyme-mediated hydrolysis mechanism rather than slow chemical breakdown. nih.govnih.gov The hydrolysis process yields the parent compound, chlorambucil, and its active metabolite, phenylacetic mustard, which are then detectable in plasma. nih.gov

Role of Carboxylesterases in Prodrug Activation

The rapid in vivo conversion of this compound to chlorambucil is primarily facilitated by carboxylesterases. nih.govnih.gov These enzymes are abundant in the body, particularly in the liver, plasma, and intestine, and are responsible for the hydrolysis of a wide range of ester-containing drugs. nih.gov Research on various chlorambucil esters has shown that they are metabolized in vivo to yield chlorambucil, with plasma esterases playing a key role. nih.gov The binding of these esters to plasma proteins can influence their hydrolysis rate by either protecting them from or exposing them to these enzymes. nih.gov The efficient hydrolysis of the tertiary-butyl ester in plasma suggests it is a suitable substrate for these nonspecific plasma esterases, allowing for the effective release of the active drug. nih.govnih.gov

Influence of Physiological pH and Enzymatic Activity on Prodrug Conversion

While the chemical hydrolysis of esters can be influenced by pH, the conversion of this compound in vivo is dominated by enzymatic activity. nih.govnih.gov The rate-determining step in the chemical hydrolysis of the parent drug, chlorambucil, is pH-dependent. nih.gov However, for the ester prodrug, the extremely rapid conversion observed in preclinical models, with a plasma half-life of about two minutes, strongly indicates that enzyme-catalyzed hydrolysis is the principal mechanism of activation. nih.gov The efficiency of plasma carboxylesterases at physiological pH far surpasses the rate of spontaneous chemical hydrolysis, ensuring rapid conversion of the prodrug to its active form following administration. nih.govnih.gov

Distribution and Compartmental Analysis in Preclinical Models

The primary rationale for developing this compound is to alter the distribution of the active drug, specifically to increase its concentration in the brain.

Research into Brain Penetration and Accumulation

As a lipophilic derivative, this compound was designed to overcome the poor brain penetration of its parent compound. nih.govnih.gov Studies in rats have demonstrated the success of this approach. Following intravenous administration, significant quantities of the intact this compound were able to enter the brain. nih.gov The prodrug reached a peak concentration in the brain 15 minutes after administration and was eliminated from the brain with a half-life of 37 minutes. nih.gov This confirms that the ester form effectively crosses the blood-brain barrier before it is fully hydrolyzed.

Comparative Pharmacokinetics with Parent Chlorambucil and its Active Metabolites

Comparative pharmacokinetic studies in rats using equimolar doses of chlorambucil and this compound highlight the significant advantages of the prodrug for brain delivery. nih.gov

When chlorambucil is administered directly, it demonstrates a plasma half-life of 28 minutes, but only very low concentrations of chlorambucil and its active metabolite, phenylacetic mustard, are detected in the brain. nih.gov In stark contrast, administration of the tertiary-butyl ester leads to its rapid disappearance from plasma (t½ ≈ 2 min) and the subsequent appearance of chlorambucil and phenylacetic mustard. nih.gov

The most critical finding is the difference in brain exposure. The brain-to-plasma concentration integral ratio for total active compounds was 0.68 for the ester prodrug, compared to just 0.018 for chlorambucil. nih.gov This indicates that administration of this compound resulted in a 7-fold greater concentration integral of active compounds in the brain, even with a 5-fold lower plasma concentration integral, demonstrating its potential value for targeting brain-sequestered tumors. nih.gov

Pharmacokinetic Parameter Comparison in Rats

| Parameter | Chlorambucil Administration | This compound Administration |

|---|---|---|

| Plasma Half-life | 28 minutes (Chlorambucil) nih.gov | ~2 minutes (Ester) nih.gov |

| Brain Half-life | Not reported, low penetration nih.gov | 37 minutes (Ester) nih.gov |

| Peak Brain Concentration | Low levels detected nih.gov | 15 minutes post-administration (Ester) nih.gov |

| Brain:Plasma Ratio (AUC) | 0.018 nih.gov | 0.68 nih.gov |

| Resulting Brain Exposure | Low nih.gov | 7-fold greater concentration integral nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chlorambucil |

| Phenylacetic mustard |

Quantitative Analysis of Prodrug and Metabolite Concentrations in Biological Matrices

The quantitative analysis of this compound and its metabolites in biological matrices has been a critical aspect of understanding its pharmacokinetic profile, particularly its potential for improved drug delivery to specific tissues. Research has focused on accurately measuring the concentrations of the prodrug and its active metabolites in various biological samples, such as plasma and brain tissue, to evaluate its distribution and biotransformation.

Detailed research findings from a study in a rat model provide significant insights into the concentrations of this compound and its key metabolites, chlorambucil and phenylacetic mustard, in both plasma and brain tissue. nih.gov In this study, equimolar doses of chlorambucil (10 mg/kg) and its tertiary butyl ester derivative (13 mg/kg) were administered intravenously. The concentrations of the compounds were then determined using high-performance liquid chromatography (HPLC) at various time points ranging from 2 to 240 minutes post-administration. nih.gov

Following its administration, this compound was found to disappear rapidly from the plasma, exhibiting a half-life of approximately 2 minutes. nih.gov Despite its rapid clearance from the bloodstream, it achieved and maintained low plateau concentrations between 15 and 120 minutes after treatment. nih.gov In contrast, significant amounts of the prodrug were able to enter and persist within the brain. nih.gov A peak concentration in the brain was observed at 15 minutes, and the compound disappeared from this matrix with a half-life of 37 minutes. nih.gov

The study also quantified the levels of the active metabolites, chlorambucil and phenylacetic mustard. In the plasma, significant amounts of these metabolites were detected throughout the study period following the administration of the tertiary butyl ester prodrug. nih.gov However, only low concentrations of chlorambucil and phenylacetic mustard were detected in the brain. nih.gov

The differential concentrations in plasma and brain highlight the lipophilic nature of the tertiary butyl ester, which facilitates its entry into the brain. The brain-to-plasma concentration integral ratios, calculated from the areas under the concentration-time curves, were 0.68 for the this compound-derived active compounds, compared to just 0.018 for those derived from chlorambucil administration. nih.gov This indicates a significantly higher accumulation of the active moieties in the brain when delivered as the ester prodrug. nih.gov

The following interactive data table summarizes the key pharmacokinetic findings for this compound in plasma and brain tissue from the aforementioned study.

Pharmacokinetic Parameters of this compound

| Biological Matrix | Peak Concentration Time | Half-life | Key Observation |

|---|---|---|---|

| Plasma | Not explicitly stated, rapid disappearance | ~ 2 minutes | Maintained low plateau concentrations between 15 and 120 minutes. nih.gov |

| Brain | 15 minutes | 37 minutes | Significant entry and persistence compared to plasma. nih.gov |

Cellular and Molecular Research Aspects of Chlorambucil Tertiary Butyl Ester

Research into Mechanisms of Cellular Entry and Intracellular Fate

The way in which chlorambucil-tertiary butyl ester crosses the cell membrane and what happens to it inside the cell are critical areas of study. These investigations aim to elucidate the compound's bioavailability and its potential for selective targeting of cancer cells.

Passive Diffusion Mechanisms in Cellular Uptake Studies

Due to its increased lipophilicity compared to the parent compound, chlorambucil (B1668637), the tertiary butyl ester derivative is believed to readily cross cell membranes via passive diffusion. mdpi.com This characteristic is a key aspect of its design, aiming to enhance its ability to penetrate cellular barriers, including the blood-brain barrier. nih.gov Studies have shown that chlorambucil itself can enter cells through passive diffusion, a process that is independent of cellular energy and not inhibited by metabolic inhibitors. capes.gov.br The addition of the tertiary butyl ester group further enhances this property, potentially leading to higher intracellular concentrations. mdpi.com

Pharmacokinetic studies in rats have demonstrated that this compound rapidly disappears from plasma and can achieve significant concentrations in the brain, further supporting its ability to cross biological membranes. nih.gov Following intravenous administration, the ester achieved a peak concentration in the brain at 15 minutes. nih.gov

Investigation of Potential for Carrier-Mediated Transport

While passive diffusion is a primary mechanism, research has also explored the possibility of carrier-mediated transport for chlorambucil derivatives. The L-type amino acid transporter 1 (LAT1) is a carrier protein that is often overexpressed in cancer cells and is responsible for transporting large amino acids. researchgate.netnih.gov Scientists have investigated whether modifying chlorambucil to resemble LAT1 substrates could enhance its uptake into cancer cells. mdpi.comnih.gov

For instance, conjugating chlorambucil to L-tyrosine, a known LAT1 substrate, has been shown to facilitate cellular uptake via this transporter in human breast cancer cell lines. mdpi.comnih.gov Although this compound itself is not an amino acid conjugate, this line of research highlights the potential for targeting specific transport systems to improve drug delivery. Studies on chlorambucil-platinum(IV) prodrugs have also indicated that active transport mechanisms, including the solute carrier family 7 member 5 (SLC7A5), can be involved in the uptake of chlorambucil-containing compounds. nih.gov

Intracellular Prodrug-to-Drug Conversion Dynamics and Localization

This compound is designed as a prodrug, meaning it is administered in an inactive form and must be converted into the active cytotoxic agent, chlorambucil, within the body. This conversion is a critical step for its therapeutic effect. The ester linkage is designed to be cleaved by intracellular enzymes, such as esterases, which are present in the cellular environment. mdpi.com

Upon entering the cell, the tertiary butyl ester group is hydrolyzed, releasing chlorambucil and its active metabolite, phenylacetic acid mustard. nih.govdrugbank.com Pharmacokinetic studies have confirmed this conversion, detecting significant levels of chlorambucil and phenylacetic acid mustard in plasma and brain tissue after the administration of the ester. nih.gov The localization of this conversion is crucial, as the release of the active alkylating agent directly within the target cell can enhance its efficacy and potentially reduce systemic toxicity.

Molecular Interactions and Alkylation Activity in Research Models

Once converted to chlorambucil, the compound exerts its cytotoxic effects primarily through the alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to disruption of DNA function and ultimately cell death. drugbank.com

DNA Alkylation Research via the Liberated Chlorambucil Moiety

The liberated chlorambucil from the tertiary butyl ester prodrug is a bifunctional alkylating agent. nih.gov This means it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). mdpi.com This alkylation can lead to several types of DNA damage, including the formation of mono-adducts and the more cytotoxic interstrand cross-links. nih.govnih.gov

Research has shown that the efficiency of DNA alkylation can be enhanced by delivering the chlorambucil moiety more effectively to the DNA. nih.gov The increased lipophilicity of the ester prodrug may contribute to higher intracellular concentrations of the active agent, leading to more extensive DNA damage. mdpi.com

A critical aspect of the alkylating activity of chlorambucil is its ability to form interstrand cross-links (ICLs) in DNA. nih.govnih.gov ICLs are highly toxic lesions that prevent the separation of the DNA double helix, thereby blocking essential cellular processes like DNA replication and transcription. nih.gov This blockage is particularly detrimental to rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. nih.gov

Studies on chlorambucil and its conjugates have demonstrated their capacity to induce DNA interstrand cross-links. nih.gov Research using plasmid DNA has shown that chlorambucil-containing conjugates can efficiently cross-link DNA in vitro. nih.gov The formation of these cross-links is a key mechanism underlying the cytotoxic effects of chlorambucil and, by extension, its prodrugs like the tertiary butyl ester. The ability to generate these highly damaging lesions is a central focus of research into the molecular mechanism of action of this class of compounds.

N7-Guanine and N3-Adenine Alkylation Studies

Chlorambucil, a nitrogen mustard alkylating agent, functions by covalently modifying DNA, with the N7 position of guanine and the N3 position of adenine being primary targets. nih.gov This alkylation process is fundamental to its cytotoxic effects. The formation of an aziridinium (B1262131) ion is a critical step in this mechanism, which then reacts with these nucleophilic sites on DNA. nih.gov The reaction of chlorambucil with DNA results in the formation of monoadducts at these positions, which can then lead to more complex DNA damage. nih.gov

The alkylation at the N7-guanine and N3-adenine sites disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription. mdpi.commedscape.com These DNA lesions, if not repaired, can trigger cellular apoptosis. gpatindia.com The formation of these specific adducts has been confirmed through various analytical techniques, including mass spectrometry, which allows for the precise identification and quantification of these modified bases. nih.govnih.gov

Impact on DNA Replication and Cell Proliferation Research

The alkylation of DNA by chlorambucil and its derivatives has a profound impact on DNA replication and cell proliferation. By creating adducts on the DNA template, it physically obstructs the progression of DNA polymerase, thereby halting the replication process. mdpi.commedscape.com This inhibition of DNA synthesis is a key mechanism behind the anti-proliferative effects of chlorambucil. nih.gov

Research has shown that treatment with chlorambucil leads to a significant reduction in the incorporation of thymidine (B127349) into newly synthesized DNA, indicating a direct inhibition of DNA replication. nih.gov This ultimately results in cell cycle arrest, often in the G2 phase, and can lead to programmed cell death (apoptosis). gpatindia.comnih.gov The anti-proliferative activity of chlorambucil and its esters has been observed across various cancer cell lines. nih.govnih.gov

Protein Ruthenation and Other Macromolecular Interactions in Conjugate Systems

In the development of novel therapeutic agents, chlorambucil has been incorporated into conjugate systems to enhance its targeting and efficacy. One such approach involves its conjugation with ruthenium-based compounds, like RAPTA complexes. rsc.org While chlorambucil primarily targets DNA, RAPTA complexes are known to interact with proteins. rsc.org The resulting conjugate, therefore, possesses a dual mechanism of action, targeting both DNA and proteins. rsc.org

These conjugate systems have demonstrated the ability to cross-link DNA and protein fragments, a novel mode of action that can be particularly effective in overcoming drug resistance. rsc.org The ruthenation of proteins by these conjugates, combined with the DNA alkylating activity of the chlorambucil moiety, can lead to enhanced cytotoxicity in cancer cells, including those resistant to conventional therapies. rsc.org

Structure-Activity Relationship (SAR) Studies of Chlorambucil Esters

Impact of tert-Butyl Ester Moiety on the Alkylating Properties of the Liberated Drug

The esterification of chlorambucil, such as in this compound, is a strategic modification designed to alter its physicochemical properties. The lipophilic nature of the tert-butyl ester group significantly enhances the compound's ability to cross cellular membranes, including the blood-brain barrier. nih.gov Following administration, this compound is hydrolyzed, releasing the active chlorambucil and its metabolites. nih.gov

Comparison of Biological Activity with Other Chlorambucil Ester Derivatives

Structure-activity relationship studies have explored various ester derivatives of chlorambucil to optimize its therapeutic index. These studies have shown that the nature of the ester group can significantly influence the biological activity of the resulting compound.

For example, steroidal esters of chlorambucil have been synthesized and evaluated for their anti-leukemic activity. nih.govnih.gov Modifications to the steroidal carrier, such as lactamization, have been shown to modulate the potency and toxicity of the chlorambucil esters. nih.govnih.gov Similarly, nucleoside esters of chlorambucil have been investigated as potential antileukemic prodrugs, with some derivatives showing enhanced cytotoxicity compared to free chlorambucil in certain cancer cell lines. nih.gov

Below is a comparative table of IC50 values for various chlorambucil derivatives against different cancer cell lines, illustrating the impact of these structural modifications.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| Chlorambucil | HL-60 | 21.1 |

| Chlorambucil | U-937 | 37.7 |

| Chlorambucil–olaparib hybrid 22 | HL-60 | 1.24 |

| Chlorambucil–olaparib hybrid 22 | U-937 | 1.75 |

| Chlorambucil | MCF7 | >130 |

| L-tyrosine hybrids | MCF-7 | 19.39 - 67.90 |

| D-tyrosine hybrids | MCF-7 | 16.27 - 152.37 |

| Chlorambucil–honokiol hybrid 25 | U937 | 1.09 - 4.86 |

| Chlorambucil–platinum hybrid 17a | Drug-sensitive strains | 2.97 - 4.97 |

| Chlorambucil–platinum hybrid 17b | Drug-sensitive strains | 4.17 - 18.65 |

| Chlorambucil | Drug-sensitive strains | 53.47 - 97.56 |

| Chlorambucil-platinum hybrid 24a | MCF7 | 7.0 |

| Other Chlorambucil-platinum hybrids | MCF7 | 35.0 - 80.0 |

| Chlorambucil-platinum hybrid 24a | BxPC-3 | 2.5 |

| Chlorambucil-platinum hybrid 24a | MIAPaCa-2 | 1.6 |

| Data sourced from multiple studies for comparative purposes. mdpi.comnih.gov |

Design Principles and Advanced Applications of Chlorambucil Tertiary Butyl Ester in Prodrug Strategies

Rationale for Esterification in Enhancing Lipophilicity and Biopharmaceutical Properties

The primary rationale behind the esterification of chlorambucil (B1668637) to its tertiary butyl ester is to increase its lipophilicity. The bulky and nonpolar tertiary butyl group significantly alters the physicochemical properties of the parent drug, leading to improved membrane permeability and altered pharmacokinetic profiles. This enhanced lipophilicity is crucial for overcoming biological barriers, most notably the blood-brain barrier (BBB).

Studies have demonstrated that Chlorambucil-tertiary butyl ester achieves and maintains high concentrations in the brain, a feat not possible with the more water-soluble parent compound. nih.gov Following intravenous administration in rats, the brain-to-plasma concentration integral ratio for this compound was found to be significantly higher than that of chlorambucil, indicating a greater ability to penetrate and accumulate in brain tissue. nih.gov This is attributed to the ester's ability to navigate the lipid-rich environment of the BBB. Once in the brain, the ester can be hydrolyzed back to the active chlorambucil, allowing for localized therapeutic action. This targeted delivery to brain-sequestered tumors represents a significant advantage in the treatment of malignancies such as glioblastoma. nih.gov

Integration into Targeted Delivery Systems and Conjugates in Research

The enhanced lipophilicity and modified chemical handle of this compound make it an attractive candidate for incorporation into various targeted delivery systems. While much of the research in this area has focused on the parent compound, chlorambucil, the principles and strategies are directly applicable and potentially enhanced by the use of its tertiary butyl ester derivative.

Exploration of Chlorambucil Ester Derivatives in Macromolecular Conjugation Strategies

The conjugation of chemotherapeutic agents to macromolecules is a well-established strategy to improve drug solubility, stability, and tumor targeting. While direct evidence of this compound conjugation is limited in publicly available research, extensive studies on chlorambucil itself provide a framework for the potential applications of its ester derivative.

Dendrimers: Chlorambucil has been conjugated to poly(amidoamine) (PAMAM) dendrimers, which can enhance the drug's solubility and provide a platform for attaching targeting moieties. nih.gov These conjugates have shown increased potency against breast cancer cell lines compared to the free drug. nih.gov The lipophilic nature of this compound could further enhance its compatibility with the hydrophobic interiors of dendrimers, potentially leading to higher drug loading and more stable formulations.

Transferrin: Transferrin, a protein for which receptors are often overexpressed on cancer cells, has been used as a carrier for chlorambucil. nih.gov Conjugates of chlorambucil and transferrin have been synthesized and have demonstrated cytotoxicity in mammary carcinoma and leukemia cell lines. nih.gov The use of this compound in such a conjugate could potentially improve its interaction with the protein carrier and facilitate its release within the target cell.

Nucleosides: Ester derivatives of chlorambucil with nucleosides, such as 2'-deoxyadenosine (B1664071), have been synthesized and evaluated as potential antileukemic prodrugs. nih.gov These conjugates are designed to be taken up by cells, where the ester bond is cleaved to release the active drugs. nih.gov The tertiary butyl ester of chlorambucil could be similarly incorporated into such conjugates.

Platinum Complexes: Chlorambucil has been incorporated into platinum(IV) prodrugs, creating dual-acting agents that combine the DNA alkylating properties of both chlorambucil and cisplatin. nih.govnih.gov These conjugates have shown significant anticancer activity. The use of the tertiary butyl ester could influence the lipophilicity and cellular uptake of these platinum complexes.

Glycosylated Derivatives: Sugars can be used to target the glucose transporters that are often overexpressed on cancer cells. Chlorambucil has been conjugated to glycosyl glycerols derived from D-glucosamine to enhance its uptake by cancer cells. nih.gov The esterification of chlorambucil with a tertiary butyl group could be a complementary strategy to further modulate the delivery and activity of such glycosylated prodrugs.

Prodrug Design for Enhanced Specificity Towards Biological Targets

The primary example of enhanced specificity for this compound is its application in targeting brain-sequestered tissues. The central nervous system (CNS) is a sanctuary site for many tumors due to the formidable blood-brain barrier. The conversion of the hydrophilic chlorambucil into the lipophilic this compound is a classic prodrug approach to overcome this barrier.

Pharmacokinetic studies have provided compelling evidence for this strategy. After intravenous administration to rats, significant levels of this compound were detected in the brain, with a peak concentration reached at 15 minutes. nih.gov The ester then exhibited a half-life of 37 minutes within the brain, allowing for a sustained release of the active drug. nih.gov In stark contrast, only low concentrations of chlorambucil and its active metabolite, phenylacetic mustard, were found in the brain after the administration of chlorambucil itself. nih.gov The calculated brain to plasma concentration integral ratio was dramatically higher for the tertiary butyl ester (0.68) compared to chlorambucil (0.018), highlighting the ester's superior ability to target the brain. nih.gov This makes this compound a promising candidate for the treatment of primary brain tumors and metastases.

Computational Chemistry and Modeling in Prodrug Design and Optimization

Computational tools are increasingly being employed in the early stages of drug discovery and development to predict the properties of new chemical entities and to optimize their design. While specific computational studies on this compound are not widely reported, the application of these methods to chlorambucil and its derivatives provides a blueprint for how such tools could be used to further refine this prodrug.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are valuable for assessing the drug-like properties of a compound before it is synthesized and tested in the laboratory. These models can predict a range of parameters, including:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and cell permeability can be estimated. For this compound, these models would likely predict enhanced permeability across biological membranes compared to chlorambucil, consistent with its known lipophilicity.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding are crucial for understanding a drug's distribution in the body. Computational models would be expected to confirm the high BBB penetration potential of this compound.

Excretion: The likely routes of excretion can be modeled, helping to predict the drug's half-life and potential for accumulation.

While no specific data tables for the in silico ADME properties of this compound are available in the reviewed literature, the general application of these predictive tools is a standard in modern drug design.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and dynamics simulations are powerful computational techniques used to visualize and analyze the interaction between a ligand (such as a drug or prodrug) and its biological target (such as a receptor or enzyme).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For this compound, docking studies could be used to:

Predict its interaction with esterase enzymes responsible for its conversion to chlorambucil.

Model its binding to carrier proteins like albumin, which can affect its distribution and half-life.

Investigate its potential off-target interactions.

Molecular Dynamics Simulations: These simulations provide a more dynamic picture of the ligand-target interaction over time. For this compound, molecular dynamics could be used to:

Simulate its passage through a lipid bilayer, providing insights into its membrane permeability.

Analyze the stability of its complex with a target protein, helping to understand the duration of its effect.

Study the conformational changes in both the ligand and the target upon binding.

Methodological Considerations and Analytical Techniques in Research

In Vitro Assay Development for Ester Hydrolysis and Prodrug Activation

The conversion of chlorambucil-tertiary butyl ester to its active form, chlorambucil (B1668637), is a critical step in its mechanism of action. This hydrolysis of the ester bond is often mediated by enzymes present in biological systems. In vitro assays are essential to characterize this process.

Studies on other chlorambucil esters have demonstrated that the ester bond can be susceptible to hydrolysis by enzymes like porcine liver esterase, as well as enzymes present in human lymphocyte lysates and blood plasma. nih.gov For instance, research on 5'-O-esters of cladribine (B1669150) and 2'-deoxyadenosine (B1664071) with chlorambucil showed no spontaneous hydrolysis at a physiological pH of 7.4, indicating that enzymatic activity is required for activation. nih.gov Similarly, the hydrolysis of a ferulic acid and geraniol (B1671447) ester conjugate was observed in human and rat whole blood, as well as rat liver homogenates, but not in brain homogenates, highlighting tissue-specific enzymatic activity. mdpi.com The rate of hydrolysis can be influenced by the chemical structure of the ester group, with steric hindrance playing a significant role. For example, the hydrolysis rate of various aliphatic esters follows the order of methyl ≈ ethyl > benzyl (B1604629) ≈ allyl > i-propyl >> t-butyl, indicating that the bulky tertiary butyl group significantly slows down the reaction.

Chromatographic Techniques for Compound and Metabolite Quantification in Complex Biological Matrices

Quantifying this compound and its metabolites, such as chlorambucil and phenylacetic mustard, within complex biological matrices like plasma and brain tissue is fundamental to understanding its pharmacokinetic profile.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods for Pharmacokinetic Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these quantitative analyses. nih.gov It allows for the separation, identification, and quantification of the parent compound and its metabolites with high sensitivity and resolution. nih.gov

In pharmacokinetic studies of this compound in rats, HPLC was used to measure the concentrations of the ester, chlorambucil, and its active metabolites in both plasma and brain tissue over time. nih.gov This enabled the determination of key pharmacokinetic parameters such as half-life, peak concentration, and the area under the concentration-time curve (AUC). nih.gov For instance, after intravenous administration, this compound was found to disappear rapidly from plasma with a half-life of approximately 2 minutes, while achieving a peak concentration in the brain at 15 minutes with a half-life of 37 minutes. nih.gov The brain-to-plasma concentration integral ratio for total active compounds derived from this compound was found to be significantly higher than that of chlorambucil, demonstrating the ester's enhanced ability to penetrate the blood-brain barrier. nih.gov

Modern HPLC systems can be coupled with advanced detectors like tandem mass spectrometry (LC-MS/MS) for even greater specificity and sensitivity, allowing for the simultaneous detection of multiple analytes at very low concentrations. nih.gov The development of robust HPLC assays is crucial and involves steps like sample preparation (e.g., liquid-liquid or solid-phase extraction), chromatographic separation using appropriate columns and mobile phases, and validation of the method for accuracy, precision, and linearity. nih.govnih.gov

| Compound | Matrix | Analytical Method | Key Findings | Reference |

| This compound | Rat Plasma | HPLC | Rapid disappearance with a half-life of ~2 minutes. | nih.gov |

| This compound | Rat Brain | HPLC | Peak concentration at 15 minutes, half-life of 37 minutes. | nih.gov |

| Chlorambucil & Phenylacetic Mustard | Rat Plasma | HPLC | Detected throughout the study after administration of the ester. | nih.gov |

| Chlorambucil & Phenylacetic Mustard | Rat Brain | HPLC | Low levels detected after administration of the ester. | nih.gov |

Spectroscopic Assays for Alkylating Activity (e.g., 4-(4-nitrobenzyl)pyridine (B86830) (NBP) assay)

The therapeutic effect of chlorambucil and its derivatives stems from their ability to alkylate nucleophilic sites on biomolecules, particularly DNA. The 4-(4-nitrobenzyl)pyridine (NBP) assay is a well-established spectroscopic method to assess this alkylating activity. This assay relies on the principle that alkylating agents react with NBP to form a colored product, the intensity of which can be measured spectrophotometrically. This provides a quantitative measure of the compound's alkylating potential. While direct studies on this compound using the NBP assay are not detailed in the provided results, the methodology is standard for evaluating the activity of alkylating agents and would be a critical tool in its preclinical assessment. researchgate.net The alkylating activity is a key determinant of the cytotoxic efficacy of such compounds. researchgate.net

Advanced Cellular and Molecular Biology Techniques for Mechanism Elucidation

To fully understand the biological consequences of this compound treatment, advanced cellular and molecular biology techniques are employed. These methods provide insights into how the compound interacts with cells, where it localizes, and the downstream effects it elicits.

Flow Cytometry for Cellular Uptake and Intracellular Concentration Analysis

Flow cytometry is a powerful technique for analyzing the uptake of compounds into a large population of cells. nih.gov By labeling the compound of interest or using its intrinsic properties, flow cytometry can rapidly measure the amount of compound associated with individual cells. nih.govresearchgate.net This allows for the quantitative analysis of cellular uptake kinetics and the determination of intracellular concentrations. researchgate.net While specific flow cytometry data for this compound is not available in the search results, this technique is routinely used to study the cellular pharmacology of anticancer drugs and their derivatives. researchgate.netnih.gov For example, it has been used to compare the uptake of chlorambucil and its monoclonal antibody conjugates, revealing different entry mechanisms. nih.gov

Immunofluorescence and Confocal Microscopy for Subcellular Localization Studies

To visualize the distribution of this compound within cells, immunofluorescence and confocal microscopy are invaluable tools. These techniques can reveal the subcellular compartments where the compound or its active metabolites accumulate. This information is crucial for understanding its mechanism of action, as the localization to specific organelles, such as the nucleus, can directly correlate with its cytotoxic effects. For instance, studies on chlorambucil conjugated to monoclonal antibodies have utilized such techniques to demonstrate that the conjugate likely enters the cell via antibody binding sites and is then transported to lysosomes for cleavage. nih.gov This level of spatial resolution provides critical insights into the drug's intracellular trafficking and site of action.

Western Blot Analysis for Protein Expression Related to Prodrug Activation or Cellular Response

Extensive literature searches did not yield specific studies that have utilized Western Blot analysis to investigate protein expression directly related to the activation of the prodrug this compound or the subsequent cellular response. Research on this specific compound has primarily focused on its synthesis, lipophilicity, and pharmacokinetic properties, particularly its ability to achieve higher concentrations in the brain compared to its parent compound, chlorambucil. nih.govclinicalgate.comnih.gov

While direct Western Blot data for the ester prodrug is not available, the rationale for such an investigation would be to understand the molecular mechanisms following its intracellular conversion to chlorambucil. Chlorambucil, as an alkylating agent, is known to induce DNA damage, which in turn can trigger a variety of cellular stress and apoptotic signaling pathways.

A hypothetical Western Blot analysis of cells treated with this compound would logically focus on key proteins involved in the DNA damage response, apoptosis, and cell cycle regulation. Studies on the parent compound, chlorambucil, have utilized Western Blotting to examine its effects on such pathways in cancer cells. For instance, research on chlorambucil has shown that it can induce apoptosis by modulating the expression of proteins such as active caspase-3, Survivin, NF-κB, and pAKT. nih.gov

Therefore, in a research context, Western Blot analysis for this compound would be a valuable tool to:

Confirm Prodrug Activation: By analyzing the expression of proteins that are downstream targets of the active chlorambucil.

Elucidate Mechanisms of Action: To determine if the ester prodrug, potentially due to its different delivery kinetics, activates the same or different cellular pathways compared to the parent drug.

Investigate Drug Resistance: To study changes in protein expression that may confer resistance to the cytotoxic effects of the released chlorambucil.

Given the absence of specific research data, a data table detailing findings from Western Blot analysis of this compound cannot be generated at this time.

Q & A

Basic Research Questions

Q. How can researchers determine the hydrolysis kinetics of chlorambucil-tertiary butyl ester under physiological conditions?

- Methodology : Use high-performance liquid chromatography (HPLC) to monitor ester degradation in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 24–48 hours. Compare hydrolysis rates in the presence of esterases (e.g., porcine liver esterase) to mimic enzymatic activity in vivo . For stability assessments, conduct parallel experiments in human plasma to evaluate esterase specificity and steric hindrance effects caused by the tertiary butyl group .

- Key Variables : Incubation time, esterase concentration, and temperature. Include controls without enzymes to distinguish non-enzymatic degradation.

Q. What criteria should guide the selection of cancer cell lines for cytotoxicity testing of this compound?

- Methodology : Prioritize cell lines with documented blood-brain barrier (BBB) penetration relevance (e.g., glioblastoma models) and those used in prior chlorambucil studies (e.g., MDA-mb468, Widr). Validate results using IC50 assays and compare with parent compound (chlorambucil) to assess prodrug efficacy .

- Experimental Design : Include a panel of 8–10 cell lines spanning multiple cancer types to evaluate tissue-specific activity. Use clonogenic assays to assess long-term cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro hydrolysis rates and in vivo pharmacokinetic profiles of this compound?

- Data Analysis Framework :

- Compare hydrolysis rates in fresh rat liver (t½ ≈ 2 hours) versus plasma (t½ ≈ 7 hours) to highlight tissue-specific esterase activity .

- Use compartmental pharmacokinetic modeling to simulate ester stability in the brain versus systemic circulation, incorporating parameters like BBB permeability and esterase distribution .

Q. Why does increased brain-to-plasma concentration of this compound not correlate with enhanced therapeutic efficacy in CNS models?

- Hypothesis Testing :

- Evaluate efflux transporter activity (e.g., P-glycoprotein) at the BBB using inhibitors like verapamil in rodent models .

- Measure intracellular concentrations of active chlorambucil in brain tumor cells to assess whether prodrug activation is rate-limiting .

Q. What strategies optimize the delivery of this compound to overcome steric hindrance during esterase-mediated activation?

- Methodology :

- Synthesize analogs with smaller ester groups (e.g., methyl or ethyl) and compare hydrolysis rates using rat plasma esterases .

- Co-administer the ester with esterase-enhancing agents (e.g., cytochrome P450 inducers) to accelerate activation .

Guidelines for Methodological Rigor

- Replication : Follow the Beilstein Journal’s experimental reporting standards, including detailed synthesis protocols and raw HPLC chromatograms in supplementary materials .

- Data Contradictions : Apply the IB Chemistry Extended Essay framework to differentiate primary data reliability (e.g., in-house experiments vs. literature values) and discuss confounding variables (e.g., esterase batch variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.